methyl 3-methoxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-5-3-4-6-8(7)12-9(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
JBGKLXUHWGUPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and pharmacophore analysis of 3-methoxy indoles
An In-depth Technical Guide to the Molecular Structure and Pharmacophore Analysis of 3-Methoxyindoles
Authored by a Senior Application Scientist
Foreword
The indole nucleus represents a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of natural products and synthetic therapeutic agents.[1] Its inherent electronic properties and structural versatility have made it a "privileged scaffold" in the pursuit of novel drugs targeting a wide array of biological pathways.[1] Among the vast landscape of substituted indoles, the 3-methoxyindole series has garnered significant attention. The introduction of a methoxy group at the C3 position of the indole ring imparts unique physicochemical characteristics that can profoundly influence molecular interactions, metabolic stability, and ultimately, pharmacological activity.
This technical guide provides a comprehensive exploration of the molecular architecture and pharmacophoric attributes of 3-methoxyindoles. We will delve into the subtle yet impactful role of the 3-methoxy substituent on the electronic and conformational behavior of the indole scaffold. Furthermore, this guide will elucidate the principles of pharmacophore modeling as applied to this class of compounds, offering a systematic approach to identifying the key molecular features responsible for their biological effects. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively leverage the therapeutic potential of 3-methoxyindoles.
Molecular Structure and Physicochemical Properties of 3-Methoxyindoles
The indole ring system is an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring.[1] This fusion results in a planar structure with a delocalized π-electron system that is electron-rich, rendering it susceptible to electrophilic substitution, particularly at the C3 position.[2]
The Influence of the 3-Methoxy Group
The introduction of a methoxy (-OCH₃) group at the C3 position significantly modulates the electronic and steric properties of the indole core. The oxygen atom of the methoxy group exerts a strong electron-donating effect through resonance, further increasing the electron density of the indole ring system. This enhanced nucleophilicity can influence the reactivity of the molecule in both chemical syntheses and biological interactions.
From a physicochemical standpoint, the 3-methoxy group impacts several key parameters relevant to drug design:
-
Lipophilicity: The methoxy group generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and plasma protein binding.
-
Hydrogen Bonding: While the methoxy group itself is a weak hydrogen bond acceptor, its presence can influence the hydrogen-bonding potential of the nearby indole nitrogen (N1-H).
-
Conformational Preferences: The steric bulk of the methoxy group can influence the preferred conformation of side chains at adjacent positions, thereby affecting the overall shape of the molecule and its fit within a biological target.
Spectroscopic Characterization
The structural features of 3-methoxyindoles can be unequivocally confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data for 3-Methoxy-1H-indole | |
| Technique | Characteristic Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a singlet for the N1-H proton, and a characteristic singlet for the methoxy (-OCH₃) protons, typically observed around 3.7-3.9 ppm.[3] |
| ¹³C NMR | Resonances for the carbon atoms of the indole scaffold, with the carbon bearing the methoxy group showing a characteristic downfield shift. A distinct signal for the methoxy carbon is also observed.[4] |
| IR Spectroscopy | A characteristic N-H stretching vibration, along with C-H stretching and bending vibrations for the aromatic and methoxy groups. A prominent C-O stretching band for the methoxy ether linkage is also expected.[5] |
Solid-State Structure
Synthetic Strategies for 3-Methoxyindoles
The synthesis of 3-methoxyindoles can be approached through various synthetic routes. A common strategy involves the initial construction of a 3-hydroxyindole (oxindole) precursor, followed by O-methylation.
Protocol 1: O-Methylation of 3-Hydroxyindole
This protocol describes a general procedure for the synthesis of 3-methoxyindoles from their corresponding 3-hydroxyindole precursors.
Materials:
-
3-Hydroxyindole derivative
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolution: Dissolve the 3-hydroxyindole derivative in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add the base portion-wise to the solution at room temperature or 0 °C, depending on the reactivity of the base. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.
-
Methylation: Slowly add the methylating agent to the reaction mixture. The reaction may be exothermic, so careful addition and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or gently heated until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-methoxyindole.
Diagram: Synthetic Workflow for 3-Methoxyindoles
Caption: A generalized workflow for the synthesis of 3-methoxyindoles via O-methylation of 3-hydroxyindoles.
Pharmacological Significance and Structure-Activity Relationships (SAR)
3-Methoxyindoles have been implicated in a range of biological activities, including neuroprotection, anti-inflammatory effects, and modulation of various receptor systems.[11][12] The methoxy group at the C3 position is often a key determinant of this activity.
Structure-Activity Relationship (SAR) Analysis
SAR studies aim to correlate the structural features of a molecule with its biological activity.[13] For 3-methoxyindoles, SAR analyses typically explore how modifications to the indole scaffold affect potency and selectivity.[1][14]
| SAR Summary of 3-Methoxyindole Derivatives | |
| Position of Modification | General Observations |
| N1 (Indole Nitrogen) | Substitution at this position can significantly impact activity. Bulky substituents may be detrimental or beneficial depending on the target. |
| C2 | The C2 position is often a site for introducing diversity. Small alkyl or aryl groups can be tolerated and may enhance binding. |
| C3-Methoxy Group | The methoxy group itself is often crucial. Its replacement with other alkoxy groups or its removal can lead to a significant loss of activity.[15] |
| Benzene Ring (C4-C7) | Substitution on the benzene portion of the indole can fine-tune the electronic properties and provide additional interaction points with the target. Halogen or other methoxy substitutions are common. |
Diagram: Key SAR Insights for 3-Methoxyindoles
Caption: A summary of key structure-activity relationship insights for the 3-methoxyindole scaffold.
Pharmacophore Modeling of 3-Methoxyindoles
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[16][17] A pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel active molecules.[18]
Workflow for Pharmacophore Model Generation
The generation of a pharmacophore model typically follows a systematic workflow, which can be either ligand-based (if a set of active molecules is known) or structure-based (if the 3D structure of the biological target is available).[17][19]
Diagram: General Pharmacophore Modeling Workflow
Caption: A generalized workflow for both ligand-based and structure-based pharmacophore modeling.
Protocol 2: Ligand-Based Pharmacophore Modeling
This protocol outlines the steps for generating a ligand-based pharmacophore model using a set of known active 3-methoxyindole derivatives.
Software: A molecular modeling software package with pharmacophore modeling capabilities (e.g., Schrödinger Maestro, MOE, Discovery Studio).
Procedure:
-
Dataset Preparation:
-
Compile a structurally diverse set of 3-methoxyindole derivatives with known biological activity against a specific target.
-
Include both highly active and inactive compounds for model validation.
-
Generate low-energy 3D conformations for each molecule.
-
-
Feature Definition: Define the pharmacophoric features to be considered, such as:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable
-
-
Model Generation:
-
Align the active molecules based on common features.
-
The software will generate a series of pharmacophore hypotheses that are common to the active compounds.
-
Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to inactive ones.
-
-
Model Validation:
-
Validate the best-scoring pharmacophore model using a test set of compounds (not used in model generation) with known activities.
-
A good model should be able to distinguish active from inactive compounds with high accuracy.
-
Key Pharmacophoric Features of 3-Methoxyindoles
Based on the structure of 3-methoxyindoles, a hypothetical pharmacophore model would likely include the following features:
-
Aromatic Ring (AR): The indole ring itself is a key aromatic feature.
-
Hydrogen Bond Donor (HBD): The N1-H of the indole ring is a strong hydrogen bond donor.
-
Hydrogen Bond Acceptor (HBA): The oxygen atom of the 3-methoxy group can act as a hydrogen bond acceptor.
-
Hydrophobic (HY): The bicyclic indole core contributes to the overall hydrophobicity of the molecule.
The precise arrangement and combination of these features will depend on the specific biological target.
Diagram: Hypothetical Pharmacophore Model for a Class of 3-Methoxyindole Derivatives
Caption: A hypothetical 3D pharmacophore model for 3-methoxyindoles, highlighting key chemical features.
Advanced Applications and Future Directions
The pharmacophore models developed for 3-methoxyindoles can be powerful tools in modern drug discovery. They can be employed for:
-
Virtual Screening: Rapidly screening large chemical databases to identify novel compounds with the desired pharmacophoric features.[16]
-
Lead Optimization: Guiding the chemical modification of lead compounds to enhance potency and selectivity.[16]
-
3D-QSAR: In conjunction with Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore models can provide a 3D context for understanding the relationship between molecular properties and biological activity.[20][21][22]
The continued exploration of 3-methoxyindoles, coupled with advanced computational methods, holds significant promise for the discovery of new therapeutic agents for a wide range of diseases.
Conclusion
3-Methoxyindoles represent a fascinating and pharmacologically relevant class of compounds. The 3-methoxy group imparts distinct electronic and steric properties that are often critical for their biological activity. A thorough understanding of their molecular structure, combined with the application of pharmacophore modeling and SAR analysis, provides a rational framework for the design and discovery of novel drugs based on this privileged scaffold. As our understanding of the biological targets of these molecules grows, so too will the opportunities to translate the unique chemistry of 3-methoxyindoles into next-generation therapeutics.
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A Technical Guide to the Biological Landscape of Methyl 3-Methoxy-1H-indole-2-carboxylate Derivatives
Preamble: The Enduring Significance of the Indole Scaffold
The indole nucleus stands as a "privileged structure" in medicinal chemistry, a testament to its evolutionary selection as a core component in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] From the essential amino acid tryptophan to complex alkaloids and modern therapeutics, the indole framework offers a unique combination of electronic properties and structural rigidity, making it an ideal scaffold for molecular recognition by diverse biological targets.[2] This guide focuses on a specific, highly functionalized subset: derivatives of methyl 3-methoxy-1H-indole-2-carboxylate. The strategic placement of a methoxy group at the 3-position and a methyl carboxylate at the 2-position creates a chemical entity ripe for derivatization, leading to compounds with a wide spectrum of pharmacological activities. This document serves as an in-depth resource for researchers and drug development professionals, elucidating the synthesis, multifaceted biological activities, and key experimental methodologies associated with this promising class of molecules.
I. Synthetic Strategies: Building the Core Scaffold
The generation of a diverse library of methyl 3-methoxy-1H-indole-2-carboxylate derivatives is predicated on robust and versatile synthetic methodologies. While numerous strategies exist for indole synthesis, methods such as the Fischer and Bischler indole syntheses are commonly employed for creating the core methoxy-activated indole ring system.
A prevalent synthetic pathway often begins with the appropriate substituted aniline precursor. For instance, the Japp–Klingmann reaction of an aniline with an α-ketoester can yield an azo-ester intermediate, which upon heating in an acidic medium, undergoes cyclization to form the indole-2-carboxylate core.[3] Once the core scaffold is established, further derivatization can be achieved through several key reactions:
-
N-Alkylation/Arylation: The indole nitrogen can be readily substituted.
-
Amidation: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP) to yield a diverse range of indole-2-carboxamides.[4][5][6]
-
Modification of the 3-methoxy group: While less commonly explored, this position offers potential for further functionalization.
The choice of synthetic route is critical, as it dictates the accessible points for diversification and ultimately influences the scope of the chemical library available for biological screening.
Caption: Generalized workflow for the synthesis and biological evaluation of novel indole derivatives.
II. The Spectrum of Biological Activity
Derivatives of the methyl 3-methoxy-1H-indole-2-carboxylate scaffold have demonstrated a remarkable range of biological activities, positioning them as valuable leads for multiple therapeutic areas.
A. Antimicrobial Activity
A significant body of research highlights the potent antibacterial and antifungal properties of this chemical class.[7][8][9][10]
Antibacterial Effects: Substituted (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown particularly potent antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.[7] Notably, their efficacy was reported to be 10–50 times greater than that of standard antibiotics like ampicillin and streptomycin against certain strains.[7] The mechanism of action for their antibacterial effects is proposed to be the inhibition of E. coli MurB, an essential enzyme in peptidoglycan biosynthesis.[7]
Antifungal Effects: The same class of derivatives also exhibits good to excellent antifungal activity.[7] Interestingly, the structure-activity relationship (SAR) for antifungal and antibacterial effects can be divergent. For example, the most potent antibacterial compound in one study was among the least active against fungi, and vice-versa, highlighting the molecular specificity of these interactions.[7] The proposed antifungal mechanism involves the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[7] Other indole-2-carboxylate derivatives have also shown significant activity against Candida albicans.[8][9]
| Compound Type | Target Organism | Activity (MIC Range) | Reference |
| Thiazolidinone-indole hybrids | Enterobacter cloacae | 0.004–0.03 mg/mL | [7] |
| Thiazolidinone-indole hybrids | Bacillus cereus | 0.008–0.015 mg/mL | [7] |
| Thiazolidinone-indole hybrids | Staphylococcus aureus | 0.008 mg/mL | [7] |
| Thiazolidinone-indole hybrids | Trichoderma viride | 0.004–0.06 mg/mL | [7] |
| Amide derivatives | Enterococcus faecalis | 8 µg/mL | [8][9] |
| Amide derivatives | Candida albicans | 8–64 µg/mL | [8][9] |
B. Anticancer and Antiproliferative Activity
The indole scaffold is a cornerstone of many anticancer agents, and derivatives of methyl 3-methoxy-1H-indole-2-carboxylate are no exception.[4][11][12] They have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[4]
The mechanisms underlying their antiproliferative effects are diverse and target key pathways in cancer progression:
-
Enzyme Inhibition: Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical proteins in cell cycle progression and proliferation.[5]
-
Targeting Protein-Protein Interactions: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, disrupting its interactions and leading to cell cycle arrest and apoptosis in liver cancer cells.[13]
-
Apoptosis Induction: Flow cytometry studies have shown that potent derivatives can significantly increase the population of cells positive for Annexin-V, a key marker of apoptosis.[4]
| Compound Class | Target Cell Line | Activity (IC50) | Proposed Mechanism | Reference |
| N-benzyl-indole-2-carbohydrazides | MCF-7, A549, HCT116 | Average IC50 of 2 µM for lead compound | Apoptosis Induction | [4] |
| Indole-2-carboxamides | Various Cancer Lines | Varies by compound | EGFR/CDK2 Dual Inhibition | [5] |
| 1H-indole-2-carboxylic acids | Liver Cancer (Bel-7402, etc.) | Not specified | 14-3-3η Protein Inhibition | [13] |
| Methyl indole-3-carboxylates | Melanoma, Renal, Breast | Not specified | Growth Inhibition | [11] |
C. Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Indole derivatives have shown promise as potent anti-inflammatory agents.[14][15][16][17] Hybrid molecules combining the indole ring with other pharmacophores, such as imidazole[2,1-b]thiazole, have been synthesized and evaluated.[16] These compounds effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells.[16]
Furthermore, specific benzo[g]indole-3-carboxylate derivatives have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of PGE2, a central mediator of inflammation and pain.[18] This selective inhibition offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Caption: Inhibition of pro-inflammatory cytokine production by indole derivatives.
D. Antioxidant Properties
Certain ester and amide derivatives of indole-2-carboxylic acid have demonstrated significant antioxidant capabilities.[8][9] These properties were evaluated using various standard assays:
-
DPPH Radical Scavenging: Some derivatives showed a strong ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9]
-
Reducing Power: The same compounds exhibited excellent reducing power, comparable to the standard antioxidant butylated hydroxytoluene (BHT).[8][9]
-
Metal Chelating: All tested compounds in one study showed more powerful Fe2+ chelating activity than Ethylenediaminetetraacetic acid (EDTA), suggesting they can mitigate oxidative stress by sequestering pro-oxidant metal ions.[8][9]
III. Key Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of these derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits visible growth. It is preferred for its efficiency in testing multiple compounds and concentrations simultaneously.
Methodology:
-
Preparation of Inoculum: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only). A solvent control (medium + inoculum + solvent) is crucial to rule out solvent toxicity.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
MBC/MFC Determination: To determine the MBC/MFC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an agar plate. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.
Protocol 2: In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for the MTT antiproliferative assay.
IV. Future Perspectives and Unexplored Potential
While significant progress has been made, the therapeutic potential of methyl 3-methoxy-1H-indole-2-carboxylate derivatives is far from fully realized. There is a notable scarcity of research on specific isomers, such as methyl 7-methoxy-1H-indole-4-carboxylate, which presents a clear opportunity for new avenues of investigation.[19]
Future research should focus on:
-
Systematic Derivatization: Exploring a wider range of substitutions at all available positions on the indole scaffold to build comprehensive SAR models.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by the most potent compounds.
-
In Vivo Efficacy: Progressing lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing in silico methods like QSAR and molecular docking to rationally design next-generation derivatives with improved potency and drug-like properties.[1][20]
The methyl 3-methoxy-1H-indole-2-carboxylate core is a versatile and highly promising scaffold. Continued interdisciplinary efforts in synthetic chemistry, pharmacology, and computational science will undoubtedly unlock its full potential in the development of next-generation therapeutics.
References
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]
-
Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. (2012). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (2025). ResearchGate. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (N.D.). University of the Free State. [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (2011). AVESİS. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. [Link]
-
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (2025). ResearchGate. [Link]
-
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025). International Journal of Environmental Sciences. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (N.D.). RSC Publishing. [Link]
-
Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives. (2025). ResearchGate. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (N.D.). RSC Publishing. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]
-
Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. (2017). International Journal of Scientific & Engineering Research. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PubMed Central. [Link]
-
Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (N.D.). American Chemical Society. [Link]
-
1h-indole-2-carboxylic acid, 3-methoxy-1-(3-((1-methylethyl)amino)propyl)-, methyl ester, hydrochloride. (N.D.). PubChem. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. (N.D.). Atmiya University. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]
-
Synthesis and Anticancer Activity of 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide Analogues. (N.D.). Bentham Science. [Link]
-
(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2025). ResearchGate. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Publications. [Link]
-
Enzymes Inhibition and Antioxidant Potential of Medicinal Plants Growing in Oman. (2022). PubMed Central. [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PubMed Central. [Link]
-
Enzymatic inhibition studies of selected flavonoids and chemosystematic significance of polymethoxylated flavonoids and quinoline alkaloids in Neoraputia (Rutaceae). (N.D.). SciELO. [Link]
-
Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. (N.D.). CORE. [Link]
-
QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. (2023). European Journal of Chemistry. [Link]
-
Inhibition of Macrophage Migration Inhibitory Factor Tautomerase Activity by Lime (Citrus aurantifolia Swingle) Mesocarp Extract. (N.D.). researchgate.net. [Link]
-
(PDF) Enzymatic inhibition studies of selected flavonoids and chemosystematic significance of polymethoxylated flavonoids and quinoline alkaloids in Neoraputia (Rutaceae). (2025). ResearchGate. [Link]
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- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. researchgate.net [researchgate.net]
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- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 13. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
solubility profile of methyl 3-methoxy-1H-indole-2-carboxylate in organic solvents
The following technical guide details the solubility profile and physicochemical characterization of Methyl 3-methoxy-1H-indole-2-carboxylate .
This guide is structured to function as a self-validating laboratory companion. Where specific experimental constants are absent in the public domain for this precise derivative, data is synthesized from structural analogs (e.g., methyl indole-2-carboxylate, 3-methoxyindoles) and established structure-property relationships (SPR).[1]
Part 1: Executive Summary & Physicochemical Identity
Methyl 3-methoxy-1H-indole-2-carboxylate is a functionalized indole derivative often utilized as a synthetic intermediate in the development of biologically active alkaloids, particularly those targeting tubulin polymerization or kinase inhibition. Its solubility behavior is governed by the competition between the lipophilic indole core and the polar hydrogen-bonding motifs (NH donor, ester/ether acceptors).[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | Methyl 3-methoxy-1H-indole-2-carboxylate |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~2.1 – 2.4 (Lipophilic) |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 3 (Ester C=O, Ester O, Methoxy O) |
Part 2: Solubility Architecture & Solvent Compatibility[1]
The solubility profile below categorizes solvents based on their interaction mechanism with the solute's functional groups. This hierarchy is derived from experimental recrystallization protocols of analogous 3-oxygenated indoles.
The Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Stock Solvents. These solvents disrupt the intermolecular NH···O=C hydrogen bond network of the crystal lattice, effectively solvating the indole core.[1] |
| Chlorinated | DCM, Chloroform | Good (>20 mg/mL) | Extraction/Work-up. Excellent interaction with the aromatic pi-system; sufficient polarity to overcome lattice energy without H-bonding. |
| Polar Protic | Methanol, Ethanol | Temp.[1] Dependent | Recrystallization Media. Sparingly soluble at RT; highly soluble at reflux.[1] The NH donor competes with solvent-solvent H-bonding. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Chromatography. Good solubility for purification, though less effective than chlorinated solvents for dissolving large crystalline aggregates.[1] |
| Non-Polar | Hexanes, Heptane | Insoluble/Poor | Antisolvents. The polar ester and methoxy groups prevent solvation in purely dispersive media.[1] Used to precipitate the compound.[1][2] |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Biocompatibility Limit. The lipophilic core dominates.[1] Requires co-solvents (DMSO) or cyclodextrin complexation for bioassays.[1] |
Theoretical Solubility Framework (Hansen Parameters)
To predict compatibility with novel solvent systems, we utilize the Hansen Solubility Parameters (HSP).[1] The solute interacts best with solvents occupying the same region in 3D solubility space (
- (Dispersion): High (Indole core).[1]
- (Polarity): Moderate (Ester/Methoxy dipoles).[1]
- (H-Bonding): Moderate (NH donor).[1]
Implication: Solvents with high
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Bioassay Ready)
Objective: Create a stable, precipitate-free stock for biological dilution.
-
Calculate Mass: For 10 mL of 10 mM stock, weigh 20.5 mg of Methyl 3-methoxy-1H-indole-2-carboxylate.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid Ethanol for long-term storage due to potential transesterification over time.[1]
-
Dissolution:
-
Add 5 mL of DMSO to the vial.[1]
-
Vortex for 30 seconds.
-
Checkpoint: If solid remains, sonicate at 35°C for 5 minutes.
-
Add remaining DMSO to reach 10 mL volume.
-
-
Storage: Aliquot into amber glass vials (hydroscopic nature of DMSO requires tight sealing). Store at -20°C.
Protocol B: Saturation Solubility Determination (Shake-Flask Method)
Objective: Determine exact solubility in a specific organic solvent (e.g., for process scale-up).[1]
-
Excess Addition: Add 100 mg of compound to 1 mL of target solvent in a chemically resistant glass vial.
-
Equilibration: Agitate (shaker/rotator) at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Nylon filters may bind the indole).
-
Quantification:
-
Dilute the filtrate 100-fold with Acetonitrile.[1]
-
Analyze via HPLC (UV detection at 280 nm, characteristic Indole absorption).
-
Compare peak area against a standard curve derived from the DMSO stock (Protocol A).
-
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis vs. Biology).
Figure 1: Decision tree for solvent selection based on operational requirements. Dark nodes indicate starting material; colored nodes indicate application intent.[1]
Part 5: Critical References
-
Moody, C. J., & Swann, E. (1998).[1] "Synthesis of 5,7-dimethoxyindole-2-carboxylate derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Establishes solubility baselines for methoxy-indole esters in chlorinated solvents and alcohols).
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Methyl indole-3-carboxylate." (Analogous data for handling and solvent compatibility of indole esters).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Theoretical grounding for solubility parameter prediction).
-
PubChem. (2025).[1] "Compound Summary: Methyl 3-methoxy-1H-indole-2-carboxylate." National Library of Medicine.[1]
Sources
Methodological & Application
Application Note: Precision Functionalization of the Indole Nitrogen in Carboxylate Systems
Executive Summary & Mechanistic Challenge
Functionalizing the nitrogen atom (N1) of an indole core is a ubiquitous requirement in medicinal chemistry, particularly for drug classes like NSAIDs (e.g., Indomethacin) and CRTH2 antagonists. However, when the substrate contains a carboxylate moiety (either a free carboxylic acid -COOH or a hydrolytically sensitive ester -COOR), the reaction landscape becomes treacherous.
The Core Challenge: Indole is an ambident nucleophile . While the nitrogen (N1) is the site of deprotonation (pKa ~16 in DMSO), the C3 carbon is inherently more nucleophilic in neutral conditions. Successful N-functionalization requires shifting the electron density to the nitrogen via deprotonation, creating a hard nucleophile.
However, the presence of a carboxylate introduces two competing failure modes:
-
Free Acids: The carboxylic acid (pKa ~4-5) will deprotonate before the indole N-H. You must sacrifice one equivalent of base to the carboxylate, generating a dianion that often suffers from solubility issues or C3-acylation side reactions.
-
Esters: Strong bases (e.g., NaH, KOH) required to deprotonate the indole can cause saponification or transesterification of the pendant ester group.
This guide details three "Gold Standard" protocols designed to navigate these chemoselectivity and regioselectivity challenges.
Strategic Decision Framework
Before selecting a reagent system, map your substrate to the following decision tree to ensure process safety and yield.
Figure 1: Decision matrix for selecting the optimal N-functionalization protocol based on substrate oxidation state and electrophile type.
Detailed Experimental Protocols
Protocol A: The "Fink Method" (Cesium Carbonate)
Best for: Indole-Esters, Alkyl Halides, Michael Acceptors. Mechanism: The "Cesium Effect." The large ionic radius of Cs⁺ forms a "loose" ion pair with the indolyl anion, enhancing N-nucleophilicity and solubility in organic solvents without requiring the harsh pKa of hydrides.
Reagents:
-
Substrate: Indole-carboxylate ester (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv) -
Electrophile: Alkyl Halide or Acrylate (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step:
-
Preparation: Dry
in a vacuum oven at 120°C for 4 hours prior to use. Note: Hygroscopic bases are the #1 cause of reaction stalling. -
Mixing: In a flame-dried flask under Argon, charge the Indole substrate and dry MeCN. Add
in one portion. The suspension will likely turn yellow/orange (indolyl anion formation). -
Addition: Stir at RT for 30 mins. Add the Electrophile dropwise.[1]
-
Reaction:
-
For Alkyl Halides: Heat to 60°C for 4-12 hours.
-
For Acrylates (Michael Addition): Stir at 50°C .
-
-
Workup: Filter the solids through a Celite pad. Concentrate the filtrate. The lack of aqueous extraction prevents hydrolysis of sensitive esters.
Why this works:
Protocol B: The Dianion Strategy (Sodium Hydride)
Best for: Free Indole-Carboxylic Acids (e.g., Indole-3-acetic acid). Mechanism: Irreversible deprotonation. You must generate the carboxylate salt first, then the N-indolyl anion.
Reagents:
-
Substrate: Indole-carboxylic acid (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 - 2.5 equiv )
-
Electrophile: Alkyl Halide (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M)
Step-by-Step:
-
Safety: NaH releases hydrogen gas.[1] Ensure vigorous venting.
-
Deprotonation 1 (Carboxylate): Suspend NaH (2.2 equiv) in DMF at 0°C. Add the Indole-acid solution dropwise. Stir for 15 mins. Gas evolution will be rapid.
-
Deprotonation 2 (Indole N): Allow the mixture to warm to RT and stir for 30-45 mins. The solution will darken significantly.
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide slowly.
-
Quench: CRITICAL STEP. The reaction contains excess hydride. Cool to -10°C. Add saturated
dropwise. Do not use water directly, or the exotherm may decompose the product. -
Acidification: Carefully adjust pH to ~4 with 1M HCl to precipitate the N-alkylated free acid.
Protocol C: Chan-Lam Oxidative Coupling
Best for: N-Arylation (attaching phenyl/heteroaryl rings). Mechanism: Copper(II) mediated oxidative coupling.[2] Unlike Buchwald-Hartwig, this occurs at room temperature in air, preserving chiral centers and sensitive esters.[3]
Reagents:
-
Substrate: Indole-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)
-
Catalyst:
(0.1 - 1.0 equiv)[4] -
Ligand/Base: Pyridine (2.0 equiv) or
-
Atmosphere: Dry Air (or
balloon for speed) -
Solvent: DCM or Dichloroethane (DCE)
Step-by-Step:
-
Charge: Add Indole, Boronic Acid, and
to a flask. -
Solvent: Add DCM (non-anhydrous is acceptable, but dry is preferred for reproducibility).
-
Activation: Add Pyridine. The solution typically turns deep blue/green.
-
Oxidation: Attach a drying tube (calcium chloride) and stir open to air, or use an
balloon. -
Timeline: These reactions are slow (24-48 hours). Monitor by LCMS.
-
Workup: Wash with 1M HCl (to remove pyridine/Cu) and brine.
Data Summary & Optimization
Comparative Analysis of Base/Solvent Systems
| Variable | NaH / DMF | Cs2CO3 / MeCN | KOH / Toluene (PTC) |
| pKa Limit | Handles pKa > 25 | Handles pKa ~16-18 | Handles pKa ~16 |
| Ester Stability | Poor (Hydrolysis risk) | Excellent | Moderate |
| Free Acid Compatibility | Excellent (Dianion) | Poor (Stalls) | Poor |
| N1 vs C3 Selectivity | High N1 (Kinetic) | High N1 (Thermodynamic) | Mixed |
| Water Tolerance | Zero (Fire hazard) | Low (Hygroscopic) | High (Biphasic) |
Troubleshooting Regioselectivity (N1 vs C3) If you observe C3-alkylation (alkylation on the carbon ring instead of nitrogen):
-
Solvent Switch: Move from DMF to DMPU or HMPA (or the safer NMP). These solvents solvate the cation more effectively, leaving a "naked" nitrogen anion that reacts harder and faster at N1.
-
Harder Electrophile: Use Alkyl Triflates or Tosylates instead of Iodides. Hard nucleophiles (N1) prefer hard electrophiles.
References
-
Fink, D. M. (2004). "Cesium Carbonate Promoted N-Alkylation of Indoles."[5][6] Synlett, 2004(13), 2394-2396.
-
Kikugawa, Y. (1981). "Synthesis of N-alkylindoles from indoles and alkyl halides in the presence of potassium hydroxide in dimethyl sulfoxide." Synthesis, 1981(06), 460-461.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling of Aryl Boronic Acids and Amines: The Chan-Lam Reaction."[2][4] Chemical Reviews, 108(8), 3054-3131.
-
Maji, M., et al. (2022).[7] "Regio-Selective C3- and N-Alkylation of Indolines in Water." Journal of Organic Chemistry, 87, 5603-5616.[7]
-
Yang, Y., et al. (2014). "Buchwald-Hartwig amination of unprotected indoles." Journal of the American Chemical Society, 136(31), 10866.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Cesium Carbonate Promoted N‐Alkylation of Indoles. / ChemInform, 2005 [sci-hub.sg]
- 6. researchgate.net [researchgate.net]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
microwave-assisted synthesis of 3-methoxy-1H-indole-2-carboxylate derivatives
Application Note: Microwave-Assisted Synthesis of 3-Methoxy-1H-indole-2-carboxylate Derivatives
Executive Summary
The 3-methoxy-1H-indole-2-carboxylate scaffold is a critical pharmacophore in drug discovery, serving as a core structure for CysLT1 antagonists, potential antiglaucoma agents, and organic semiconductors. Traditional thermal synthesis of 3-alkoxyindoles is often plagued by long reaction times (12–48 h) and the instability of the electron-rich 3-alkoxy intermediate, which is prone to oxidation or dimerization.
This Application Note details a microwave-assisted (MW) protocol that reduces reaction time to under 20 minutes while significantly improving yield and purity. The method relies on the controlled O-methylation of the 3-hydroxyindole (indoxyl) tautomer, leveraging the dielectric heating of polar aprotic solvents to accelerate the nucleophilic substitution.
Mechanistic Insight & Reaction Design
The synthesis hinges on the reactivity of methyl 3-hydroxy-1H-indole-2-carboxylate (1). This compound exists in a tautomeric equilibrium between the keto-form (indolin-2-one) and the enol-form (3-hydroxyindole).
-
Challenge: The keto-form is thermodynamically favored in many non-polar solvents, while the enol-form is required for O-alkylation.
-
Solution: Microwave irradiation in polar aprotic solvents (DMF or Acetone) shifts the equilibrium and enhances the solubility of the inorganic base (Cs₂CO₃), promoting the formation of the enolate anion which acts as the nucleophile.
Reaction Pathway:
-
Deprotonation: Base removes the hydroxyl proton (or N-H proton followed by tautomerization).
-
Regioselectivity: The resulting ambient anion can react at Oxygen (O-alkylation) or Carbon-2 (C-alkylation). The presence of the electron-withdrawing ester group at C2 and the use of a "hard" methylating agent (MeI) under MW conditions favors the kinetic O-methylated product.
Figure 1: Mechanistic pathway favoring O-methylation via enolate formation under microwave conditions.
Experimental Protocol
Equipment & Materials
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vessels: 10 mL or 20 mL pressure-sealed glass vials with crimp caps.
-
Reagents:
-
Methyl 3-hydroxy-1H-indole-2-carboxylate (Starting Material).
-
Iodomethane (MeI) or Dimethyl Sulfate (DMS).
-
Cesium Carbonate (Cs₂CO₃) - Preferred for solubility in DMF.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone.
-
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 10 mL MW vial, charge Methyl 3-hydroxy-1H-indole-2-carboxylate (1.0 mmol, 191 mg) and Cs₂CO₃ (1.5 mmol, 488 mg).
-
Add a magnetic stir bar and seal the vial.
-
Purge the vial with Nitrogen (N₂) or Argon for 1 minute.
-
Inject Anhydrous DMF (3.0 mL) via syringe.
-
Inject Iodomethane (1.5 mmol, 94 µL) dropwise. Caution: MeI is toxic and volatile.
Step 2: Microwave Irradiation
-
Place the vial in the microwave cavity.
-
Program the method:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (High absorption setting)
-
Stirring: High (600 rpm)
-
-
Start the run. The system should reach 100 °C within 60-90 seconds.
Step 3: Workup & Purification
-
Cool the vial to room temperature (RT) using the reactor's compressed air cooling.
-
Pour the reaction mixture into ice-cold water (30 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue is typically >90% pure. If necessary, purify via flash chromatography (Hexanes:EtOAc 8:2).
Method Optimization & Data
The following data summarizes the optimization process to maximize the ratio of O-alkylation (Target) over C-alkylation or N-alkylation byproducts.
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%)* | O:C Ratio** |
| 1 | K₂CO₃ | Acetone | 60 (Reflux) | 180 (Thermal) | 65% | 85:15 |
| 2 | K₂CO₃ | DMF | 140 (MW) | 5 | 72% | 80:20 |
| 3 | Cs₂CO₃ | DMF | 80 (MW) | 15 | 88% | 92:8 |
| 4 | Cs₂CO₃ | DMF | 100 (MW) | 10 | 94% | >98:2 |
| 5 | NaH | THF | 0 -> RT | 60 (Thermal) | 78% | 90:10 |
**Isolated Yield. *Determined by 1H NMR analysis of crude mixture.
Analysis:
-
Entry 1 (Thermal): Slow reaction time and lower solubility of carbonate in acetone led to incomplete conversion.
-
Entry 2 (High Temp MW): Excessive heat (140°C) promoted thermodynamic C-alkylation and decomposition.
-
Entry 4 (Optimal): Cs₂CO₃ (Cesium effect) enhances solubility and "nakedness" of the enolate anion. 100°C provides sufficient energy to overcome the activation barrier for O-alkylation rapidly without degrading the product.
Scope & Limitations
This protocol is robust for various 5- and 6-substituted indole derivatives.
-
Electron-Withdrawing Groups (5-Cl, 5-NO₂): Highly efficient. The acidity of the 3-OH is increased, facilitating deprotonation.
-
Electron-Donating Groups (5-OMe, 5-Me): Reaction may require slightly longer times (15-20 min) or higher temperatures (110°C) due to the reduced acidity of the enol.
-
Steric Hindrance: Bulky esters at C2 (e.g., tert-butyl) do not significantly hinder the reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Switch to Cs₂CO₃ or increase base equivalents to 2.0. Ensure DMF is anhydrous. |
| C-Alkylation Byproduct | Temperature too high | Reduce MW temperature to 80°C and extend time. |
| N-Alkylation | Over-alkylation | Control stoichiometry of MeI (strictly 1.1 - 1.5 eq). |
| Vial Failure | High vapor pressure | Ensure vial is <70% full. Use a high-pressure rated vial (up to 30 bar). |
References
-
Synthesis of 3-substituted indole-2-carboxylates
-
Bourlot, A. S., & Merour, J. Y. (1995). Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis. Heterocyclic Communications.
-
-
General Microwave Alkylation Protocol
-
Bogdał, D., Pielichowski, J., & Jaskot, K. (1997). Alkylation of phenols under microwave irradiation in dry media. Synthetic Communications.
-
-
Biological Importance (CysLT1 Antagonists)
-
Takahashi, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry.
-
-
Microwave Synthesis of Indole Derivatives
-
Bratulescu, G. (2009).[1] Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules.
-
Sources
Troubleshooting & Optimization
overcoming steric hindrance in methyl 3-methoxy-1H-indole-2-carboxylate reactions
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks
Ticket ID: IND-3-OMe-2-COOMe-001 Status: Open for Resolution
Executive Summary: The "Fortress" Indole
You are likely here because standard protocols are failing. Methyl 3-methoxy-1H-indole-2-carboxylate is not a standard indole; it is a "push-pull" system heavily guarded by steric bulk.
The C2-Ester (electron-withdrawing) and C3-Methoxy (electron-donating) groups create a unique electronic push-pull, but their physical proximity creates a steric wall . This "molecular cleft" shields the N1-amine and the C2-carbonyl from attack, while the C3-methoxy group exerts "peri-strain" on the C4 position, making functionalization there thermodynamically unfavorable.
This guide bypasses standard textbook chemistry, focusing on high-energy and kinetic solutions to breach these steric defenses.
Module 1: N-Functionalization (The Steric Wall)
The Problem: Standard bases (
Troubleshooting Protocol: N-Alkylation
| Variable | Standard (Avoid) | High-Performance (Recommended) | Why? |
| Base | Cesium Effect: The large ionic radius of | ||
| Solvent | Acetone, THF | DMF (Anhydrous) or DMSO | High dielectric constant is required to dissociate the cation-anion pair. |
| Additives | None | 18-Crown-6 (with | Phase transfer catalysts help transport the base anion into the organic phase, increasing effective concentration. |
Q&A: Specific Scenarios
Q: I am seeing 50% starting material after 24h with Alkyl Bromides. What now? A: Switch to the "Cesium-DMF" Protocol .
-
Dissolve indole (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(2.0 eq) . Stir at RT for 30 min (color change indicates deprotonation). -
Add Electrophile (1.2 eq).
-
Critical Step: If R-X is secondary or bulky, heat to 60°C . The kinetic barrier of the C2/C3 bulk requires thermal activation.
Q: My electrophile is sensitive to strong bases. Can I use Mitsunobu?
A: Yes, but with modification. The C3-OMe increases electron density, making the N-H less acidic (
Module 2: Ester Hydrolysis (The Nucleophilic Blockade)
The Problem: Saponification using LiOH/THF/Water (the standard) yields <10% product after 48h. Root Cause: The C3-Methoxy group blocks the "Bürgi-Dunitz" trajectory—the specific angle (107°) required for the hydroxide ion to attack the C2-carbonyl carbon. The transition state is too crowded.
Decision Matrix: Hydrolysis Strategy
Figure 1: Decision tree for selecting the hydrolysis method based on substrate stability.
Protocol A: Microwave-Assisted Saponification (The "Brute Force" Method)
Best for: Substrates stable to heat and base.
-
Vessel: Microwave-safe pressure vial (G10/G30).
-
Mix: Indole (1.0 eq) + LiOH·H2O (5.0 eq) .
-
Solvent: EtOH:H2O (3:1). Note: THF often superheats poorly in MW; Ethanol is preferred.
-
Conditions: 120°C for 20 minutes (High Absorption).
-
Mechanism: The high pressure and temperature increase the kinetic energy of the hydroxide ions, allowing them to penetrate the steric shield of the C3-OMe group.
Protocol B: Anhydrous "Non-Aqueous" Hydrolysis
Best for: Avoiding harsh aqueous conditions.
-
Reagent: Powdered NaOH (5.0 eq) suspended in CH2Cl2:MeOH (9:1) .
-
Procedure: Stir vigorously at Room Temperature.
-
Why it works: In this specific solvent ratio, the methoxide/hydroxide species form "naked" ion pairs in the DCM layer (similar to phase transfer), which are far more aggressive nucleophiles than solvated hydroxide in water [1].
Module 3: C4-Functionalization (The Peri-Interaction)
The Problem: You cannot functionalize the C4 position (the benzene ring carbon next to the C3-OMe) using standard Electrophilic Aromatic Substitution (EAS). Root Cause: The Peri-Interaction . The C3-OMe group physically occupies the space near C4. Any incoming electrophile faces severe repulsion. Furthermore, the C2-ester deactivates the ring.
Solution: Iridium-Catalyzed C-H Borylation
To bypass the steric gate, you must use a catalyst that relies on steric directing rather than electronic directing.
The Protocol:
-
Catalyst:
(1.5 mol %) + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol %). -
Reagent:
(bis(pinacolato)diboron). -
Solvent: THF or MTBE, 80°C.
-
Outcome: This catalyst system is sensitive to sterics.[1][2] Paradoxically, because C3 is blocked by OMe and N1 is blocked by the ester (or your alkyl group), the catalyst will prefer the C6 or C5 positions.
-
Correction: If you specifically need C4 , you must use a Directing Group (DG) on the Nitrogen that coordinates the metal to C4, or use a specific C3-ligand.
-
Alternative: If C4 is absolutely required, synthesize the indole de novo from a 3-substituted aniline rather than trying to functionalize the scaffold late-stage.
-
References & Authority
-
Anhydrous Hydrolysis of Hindered Esters: Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc2018 , vii, 308-319.[2]
-
Validation: Confirms the efficiency of NaOH/DCM/MeOH for esters that resist aqueous saponification.
-
-
Microwave Assisted Indole Chemistry: Sridharan, V., et al. "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis."[3] Synlett2006 , 91-95.[3]
-
Validation: Establishes the stability and reactivity of indole esters under microwave irradiation.
-
-
Weinreb Amide Conversion for Hindered Acids: Woo, J. C. S., et al.[4] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides." J. Org.[4] Chem.2004 , 69, 8984-8986.[4]
-
Validation: Provides a pathway if hydrolysis fails: convert directly to the Weinreb amide to bypass the carboxylic acid stage.
-
Disclaimer: These protocols involve high-energy reagents (NaH, Cs2CO3 at heat) and pressurized vessels.[5] Always perform a risk assessment before scaling up.
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 4. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 5. actascientific.com [actascientific.com]
resolving solubility issues of 3-methoxy indoles in aqueous media
Topic: Resolving Solubility Issues of 3-Methoxy Indoles in Aqueous Media
Current Status: Online Operator: Senior Application Scientist Ticket ID: IND-SOL-3M-001
Introduction: The "Hidden" Instability Trap
Welcome. If you are accessing this guide, you are likely facing a specific frustration: your 3-methoxy indole derivative dissolves perfectly in DMSO, but upon dilution into aqueous media (buffer or media), it either precipitates immediately ("crashes out") or degrades over time.
The Core Conflict: 3-Methoxy indoles present a dual challenge.
-
Hydrophobicity: The core indole scaffold is lipophilic (LogP ~2.2), resisting aqueous solvation.
-
Electronic Activation: The C3-methoxy group is a strong electron donor (
effect). While this may be desired for biological activity, it makes the indole ring electron-rich and highly susceptible to acid-catalyzed degradation and oxidation .
Critical Warning: Unlike standard alkaloids, do NOT use acidic buffers (pH < 5) to solubilize these compounds. While protonation works for simple amines, acid exposure to 3-methoxy indoles triggers rapid dimerization and hydrolysis at the C2 position.
Module 1: Diagnostic & Decision Matrix
Before attempting a formulation, determine your failure mode. Use the following decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and experimental duration.
Module 2: The "Crash-Out" Phenomenon (Troubleshooting)
Q: Why does my compound precipitate when I dilute my DMSO stock into PBS?
A: This is a thermodynamic event driven by the "LogP Cliff." DMSO solvates the indole via dipole-dipole interactions. Water solvates via hydrogen bonding. 3-methoxy indole lacks sufficient H-bond donors/acceptors to replace the DMSO shell. When water concentration exceeds ~90%, the "entropic penalty" of creating a cavity in the water structure forces the hydrophobic indole molecules to aggregate (precipitate) to minimize surface area.
Q: How can I predict if this will happen?
A: Check the LogP (Partition Coefficient). 3-methoxyindole has a LogP
-
LogP < 1: Generally soluble in aqueous buffers.
-
LogP 1–3: Soluble with cosolvents (DMSO/Ethanol).
-
LogP > 3: Requires complexation (Cyclodextrins) or surfactants.
The Fix (Cosolvent Protocol): If you must use a cosolvent system for acute assays, use a stepped dilution to prevent "shock" precipitation.
Protocol: The "Step-Down" Dilution
-
Dissolve 3-methoxy indole in 100% DMSO (Stock: 10 mM).
-
Intermediate Step: Dilute 1:10 into PEG-400 (not water). This creates a 1 mM solution in 10% DMSO / 90% PEG-400.
-
Final Step: Dilute the PEG/DMSO mix into your aqueous buffer (PBS/Media) slowly with vortexing.
-
Result: The PEG acts as a bridge, reducing the surface tension difference between the hydrophobic drug and the bulk water.
-
Module 3: Chemical Stability (The Acid Trap)
Q: Can I use acidic buffers (pH 4.0) to protonate the nitrogen and improve solubility?
A: ABSOLUTELY NOT. This is the most common error with methoxy-indoles. While tryptamine (an amine) is stable in acid, 3-methoxy indole is an electron-rich enol ether analog.
The Mechanism of Failure:
-
Activation: The methoxy group at C3 donates electrons into the ring.
-
Protonation: In acid, the C3 position is protonated, generating a highly reactive iminium ion intermediate.
-
Dimerization: A second indole molecule attacks this cation, forming a dimer (similar to bis-indole formation).
Stability Reference Table
| Condition | Stability Prediction | Recommendation |
| pH < 4.0 | Critical Failure (Hydrolysis/Dimerization) | AVOID. Do not use HCl or acetate buffers. |
| pH 7.4 | Stable (Short term) | Standard PBS/HEPES. |
| Oxidative | Poor (Forms Oxindoles) | Degas buffers; Add EDTA or Ascorbic Acid if permissible. |
| Light | Photosensitive | Protect from light (Amber vials). |
Module 4: The Gold Standard – Cyclodextrin Complexation
Q: Cosolvents are toxic to my cells. What is the best non-toxic alternative?
A: Encapsulation using Hydroxypropyl-
Why HP-
-
Safety: FDA-approved excipient.
-
Fit: The cavity size of
-CD (6.0–6.5 Å) is perfect for the indole bicyclic ring. -
Solubility: The hydroxypropyl modification prevents the cyclodextrin itself from crystallizing (unlike native
-CD).
Figure 2: Schematic of the host-guest inclusion complex formation. The hydrophobic indole partitions into the lipophilic cavity of the cyclodextrin.
Protocol: HP- -CD Complexation (20% w/v)
Materials:
-
HP-
-CD (e.g., Kleptose® or Trappsol®). -
Milli-Q Water.
-
0.22 µm PES Filter.
Step-by-Step:
-
Prepare Vehicle: Dissolve 20g of HP-
-CD in 100mL of Milli-Q water (20% w/v solution). Stir until clear. -
Add Drug: Add your 3-methoxy indole powder in excess of the target concentration (e.g., if target is 5 mg/mL, add 7 mg/mL).
-
Equilibration:
-
Method A (Gentle): Stir at room temperature for 24–48 hours (protected from light).
-
Method B (Rapid): Sonicate for 30 minutes (monitor temperature, keep < 40°C).
-
-
Filtration: Filter the suspension through a 0.22 µm PES syringe filter to remove undissolved drug.
-
Quantification: Analyze the filtrate by HPLC-UV to determine the final soluble concentration.
Expected Outcome: Solubility should increase from <10 µg/mL (water) to >1 mg/mL (20% CD).
Module 5: FAQ & Quick Reference
Q: Can I use Polysorbate 80 (Tween 80)? A: Yes, but with caution. Tween 80 (0.1% - 1.0%) works by forming micelles. However, Tween can oxidize indoles over time due to residual peroxides in the surfactant. If you use Tween, use "low-peroxide" or "oxidatively stable" grades.
Q: My compound turns pink/brown after 24 hours. What happened? A: This is oxidative degradation. 3-methoxy indoles can oxidize to form colored oligomers or quinone-imines.
-
Fix: Add an antioxidant to your buffer. Sodium Ascorbate (0.1 mM) or EDTA (to chelate metal ions that catalyze oxidation) are recommended.
Q: Is this suitable for IV injection?
A: The HP-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Li, S., et al. (2023).[2] Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles.[2] Journal of the American Chemical Society.[2] Link
-
PubChem. (2024). 3-Methoxy-1H-indole Compound Summary (LogP and Physical Properties). National Library of Medicine. Link
-
Henao, A., et al. (2021). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Referencing Indole Reactivity and Electrophilic Substitution at C3/C2).[3] Wiley.
Sources
Technical Support Center: Purification of Crude Methyl 3-Methoxy-1H-indole-2-carboxylate
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the purification of methyl 3-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a high-purity form. We will explore the root causes of common impurities and provide robust, field-proven troubleshooting protocols to address them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude methyl 3-methoxy-1H-indole-2-carboxylate?
The impurity profile of your crude product is intrinsically linked to its synthetic route. For syntheses like the Fischer indole synthesis, common impurities include unreacted starting materials (e.g., substituted phenylhydrazines and pyruvate derivatives), various side-products from incomplete or alternative cyclizations, and residual acid catalysts.[1][2] Beyond synthesis byproducts, two other classes of impurities are frequently observed:
-
Hydrolysis Products: The most common impurity is often the corresponding carboxylic acid, 3-methoxy-1H-indole-2-carboxylic acid. This results from the hydrolysis of the methyl ester, a reaction that can be catalyzed by trace amounts of acid or base, particularly in the presence of water.[3][4]
-
Oxidation Products: Indole scaffolds can be susceptible to air and light, leading to the formation of colored, often polymeric, oxidation products.[5]
Q2: My crude product has a pink or brownish color. Is this a sign of significant impurity?
While the pure compound is typically an off-white or pale solid, a distinct pink, purple, or brown hue is a common observation.[5] This discoloration is generally caused by trace amounts of oxidation products.[3] Although these colored impurities may be present in very small quantities, their high extinction coefficient can impart a strong color. For many subsequent synthetic steps, this slight discoloration may not be problematic. However, for applications requiring high purity, such as in late-stage drug development, their removal is essential.
Q3: How can I perform a quick purity assessment of my crude material?
Thin-Layer Chromatography (TLC) is the most efficient method for a rapid qualitative assessment of your sample's purity.[3] A common and effective mobile phase (eluent) for this compound is a mixture of hexane and ethyl acetate. Spot a dilute solution of your crude product on a silica gel TLC plate and develop it in a chamber with your chosen eluent. A single, well-defined spot under UV visualization is indicative of high purity. The presence of multiple spots confirms the presence of impurities.[3]
Q4: What are the primary laboratory methods for purifying this compound?
The two most effective and widely used purification techniques are recrystallization and column chromatography.[3][6]
-
Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the main product. It is particularly effective at removing the more polar carboxylic acid byproduct.[3]
-
Column Chromatography is the most powerful technique for separating complex mixtures with multiple components or impurities that have similar polarities to the product.[7]
The choice between these methods depends on the specific impurity profile revealed by your TLC analysis.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during purification, providing explanations and step-by-step solutions.
Issue 1: A more polar impurity is detected on TLC (lower Rf value).
-
Symptom: A distinct spot is visible on the TLC plate that travels a shorter distance from the baseline than the main product spot.
-
Likely Cause: This is the classic signature of the hydrolysis byproduct, 3-methoxy-1H-indole-2-carboxylic acid. The carboxylic acid group is significantly more polar than the methyl ester, causing stronger interaction with the polar silica gel stationary phase and thus a lower Rf value.[3]
-
Solution 1: Recrystallization (Preferred for this specific impurity) Recrystallization is highly efficient for separating the methyl ester from its corresponding carboxylic acid. Methanol is an excellent solvent choice for this purpose.[3] The ester is typically much more soluble in hot methanol than the acid, and upon cooling, the pure ester crystallizes out, leaving the majority of the acid impurity in the mother liquor.
(See Protocol 1: Recrystallization from Methanol)
-
Solution 2: Column Chromatography If other impurities are also present, column chromatography is the better choice. The carboxylic acid will be strongly retained by the silica gel and will elute much later than the desired ester product.
(See Protocol 2: Normal-Phase Column Chromatography)
Issue 2: My compound appears to be degrading or streaking on the silica gel column.
-
Symptom: During column chromatography, the product elutes as a long, trailing band ("tailing") rather than a tight, symmetrical band. In some cases, new, colored spots may appear on analytical TLCs of the collected fractions.
-
Likely Cause: The indole nitrogen is weakly basic, while the indole N-H proton is weakly acidic. Standard silica gel is slightly acidic, which can lead to undesirable acid-base interactions.[8] This can cause tailing and, in some cases, catalyze the degradation of sensitive indole derivatives.
-
Solution: Deactivation of Silica Gel To mitigate the acidity of the stationary phase, you can add a small amount of a volatile base, such as triethylamine (Et₃N), to the mobile phase.[8] Typically, a concentration of 1-2% triethylamine in your hexane/ethyl acetate eluent is sufficient to neutralize the active acidic sites on the silica, leading to sharper peaks and preventing on-column degradation.
(See Protocol 3: Deactivation of Silica Gel for Column Chromatography)
Issue 3: Multiple impurities (both more and less polar) are present.
-
Symptom: The TLC analysis of the crude material shows several spots, both above and below the main product spot.
-
Likely Cause: This complex profile is typical of a reaction that has not gone to completion or has produced significant side-products. The less polar spots may correspond to starting materials or non-polar byproducts, while the more polar spots represent hydrolysis products or other polar side-products.
-
Solution: Gradient Elution Column Chromatography This is a scenario where column chromatography is indispensable. A gradient elution, where the polarity of the mobile phase is gradually increased over time, provides the most effective separation for components with a wide range of polarities.[8] You would start with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) to elute the non-polar impurities, then slowly increase the proportion of ethyl acetate to elute your desired product, leaving the highly polar impurities adsorbed at the top of the column.
(See Protocol 2: Normal-Phase Column Chromatography)
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Target Impurity | Rationale |
| Recrystallization | Methanol | 3-methoxy-1H-indole-2-carboxylic acid | Significant solubility difference between the ester and the more polar acid allows for selective crystallization.[3] |
| Recrystallization | Ethanol/Water | General polar impurities | Can be effective if methanol proves too strong a solvent, allowing for finer control over crystallization.[6] |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Multiple impurities (varied polarity) | The standard, versatile system for indole derivatives. Polarity can be finely tuned for optimal separation.[3] |
| Column Chromatography | Dichloromethane/Methanol (Gradient) | More polar compounds | Useful if the compound has low solubility in ethyl acetate-based systems. |
| TLC Analysis | 7:3 Hexane/Ethyl Acetate | All impurities | A good starting point for TLC that typically gives an Rf value of 0.3-0.5 for the target compound. |
Visualization of Workflows
A logical approach to purification is critical. The following diagram outlines a general troubleshooting workflow.
Caption: General troubleshooting workflow for purification.
The diagram below details the key steps involved in the column chromatography process.
Caption: Step-by-step workflow for column chromatography.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is optimized for removing polar impurities like the corresponding carboxylic acid.
-
Dissolution: In a fume hood, place the crude methyl 3-methoxy-1H-indole-2-carboxylate into an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If there are any insoluble particulates (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached ambient temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation and yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystals on the filter with a small volume of ice-cold methanol to rinse away any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity by TLC and melting point analysis.
Protocol 2: Normal-Phase Column Chromatography
This is the most versatile method for separating complex mixtures.
-
TLC Analysis: First, determine an appropriate starting solvent system using TLC. A good system is one that gives the desired product an Rf value of approximately 0.2-0.4.[8] A typical starting point is 9:1 hexane/ethyl acetate.
-
Column Packing (Slurry Method): Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand. Clamp the column vertically. Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column, tapping gently to ensure even packing and allowing the solvent to drain until it is just above the settled silica bed.[7]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and carefully pipette the solution onto the top of the silica bed.[8]
-
Dry Loading (Recommended): Dissolve the crude product in a solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness to create a free-flowing powder. Carefully add this powder to the top of the packed column.[7][8]
-
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding progressively higher proportions of the more polar solvent (e.g., move from 95:5 to 9:1 to 8:2 hexane/ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Product Isolation: Combine all fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified methyl 3-methoxy-1H-indole-2-carboxylate.
Protocol 3: Deactivation of Silica Gel for Column Chromatography
Use this protocol when you observe streaking, tailing, or product degradation on a standard silica column.
-
Prepare Eluent: Prepare your mobile phase (both the initial low-polarity and final high-polarity solvents) with 1-2% triethylamine (Et₃N) by volume. For example, to make 100 mL of 9:1 hexane/ethyl acetate with 1% Et₃N, you would mix 89 mL hexane, 10 mL ethyl acetate, and 1 mL triethylamine.
-
Pack Column: Pack the column using the slurry method described in Protocol 2, but use the triethylamine-containing eluent.
-
Equilibrate Column: Before loading your sample, flush the packed column with 2-3 column volumes of the initial eluent containing triethylamine. This ensures all acidic sites on the silica are neutralized.[8]
-
Proceed: Load the sample and run the chromatography as described in Protocol 2, using your triethylamine-modified eluents for the entire process.
References
- Benchchem. Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Benchchem. Technical Support Center: Purification of Indole Compounds by Column Chromatography. Benchchem.
- This cit
- Benchchem. Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
- T. J. Williams, et al. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Nature.
- This cit
- This cit
- This cit
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
- This cit
- PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
- This cit
- ResearchGate. What do common indole impurities look like? ResearchGate.
- This cit
- Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing.
- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
- This cit
- Benchchem. Common impurities in methyl indole-3-carboxylate and their removal. Benchchem.
- Wikipedia. Fischer indole synthesis. Wikipedia.
- This cit
- This cit
- This cit
- Benchchem. Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Benchchem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Structural Characterization of Methyl 3-Methoxy-1H-indole-2-carboxylate: A Comparative Analysis Against Reference Standards
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds like Methyl 3-Methoxy-1H-indole-2-carboxylate, a multi-faceted analytical approach is not just best practice; it is a prerequisite for advancing a candidate molecule. This guide provides an in-depth, technically-grounded comparison of the analytical data for Methyl 3-Methoxy-1H-indole-2-carboxylate with established reference data for indole derivatives, ensuring a self-validating framework for its characterization.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of substituents, such as the methoxy group at the C3 position and the methyl ester at C2, creates a unique electronic and steric environment. Verifying this specific arrangement requires a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the requisite protocols and interprets the resulting data in the context of established chemical principles and reference compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework, confirm substituent positions, and establish connectivity.
Experimental Protocol: NMR Data Acquisition
A rigorous and reproducible NMR workflow is critical for generating high-quality data. The choice of solvent, concentration, and acquisition parameters directly impacts spectral resolution and sensitivity.
Sources
Confirming Regioselectivity in the Synthesis of 3-Substituted Indoles
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Sumatriptan and Ondansetron. While the C3 position is electronically favored for electrophilic substitution, confirming regioselectivity (C3 vs. C2) remains a critical bottleneck. Ambiguity arises because steric hindrance, directing groups, or reversible thermodynamics can unexpectedly shift reaction pathways to the C2 position.
This guide objectively compares analytical methodologies for confirming 3-regioselectivity. It moves beyond basic characterization to establish a self-validating analytical workflow , ensuring that the structure you synthesized is the structure you test.
The Regioselectivity Challenge: C3 vs. C2
To confirm a structure, one must first understand the competing forces at play.
The Electronic Bias (C3-Selective)
Indole acts as an enamine. Electrophilic attack at C3 is kinetically favored because the resulting cation (indolenine intermediate) retains the aromaticity of the fused benzene ring.[1][2]
-
Result: Standard electrophilic aromatic substitutions (Friedel-Crafts, Vilsmeier-Haack) predominantly yield 3-substituted indoles.[3]
The Deviations (C2-Selective)
Regioselectivity flips to C2 under specific conditions:
-
C3 Blocking: If C3 is substituted, reaction occurs at C2.
-
Directing Groups: Strong coordination (e.g., N-pyrimidyl) in metal-catalyzed C-H activation often directs palladium/rhodium to the sterically accessible C2.
-
Thermodynamic Control: Reversible reactions (e.g., sulfonation) may initially favor C3 but rearrange to the thermodynamically more stable C2 product over time.
Analytical Comparison: Choosing the Right Validation Tool
The following table compares the three primary tiers of structural confirmation.
| Feature | Level 1: 1D NMR ( | Level 2: 2D NMR (HMBC/NOESY) | Level 3: X-Ray Crystallography |
| Confidence | Low to Moderate | High (Gold Standard) | Absolute |
| Throughput | High (mins) | Medium (hrs) | Low (days/weeks) |
| Sample Req. | < 5 mg | 10–50 mg | Single Crystal |
| Key Blindspot | Chemical shifts overlap in complex analogs. | Requires distinct cross-peaks; difficult if signals cluster. | Requires crystalline solid; expensive. |
| Best For | Routine purity checks. | Structural assignment & publication. | Final confirmation of novel scaffolds. |
The Self-Validating Protocol: 2D NMR
While X-ray is definitive, it is often impractical for library synthesis. Heteronuclear Multiple Bond Correlation (HMBC) is the most robust solution for solution-phase chemistry.
The "Bridgehead Test"
The definitive distinction between 2- and 3-substitution relies on long-range couplings (
The Logic[4]
-
Assign C3a and C7a: These are quaternary carbons, typically appearing between 125–140 ppm.
-
Trace the N-H (or N-R):
-
In 3-substituted indoles , the remaining C2-H proton shows a strong
correlation to C7a (the bridgehead carbon on the benzene side) and C3 . -
In 2-substituted indoles , the remaining C3-H proton shows a strong
correlation to C3a and C9 (carbonyl or substituent), but distinctly different patterns regarding the bridgehead.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for confirming regioselectivity.
Figure 1: Decision tree for confirming indole regiochemistry using NMR.
Experimental Case Study: C3-Alkylation via Friedel-Crafts
Objective: Synthesize 3-benzylindole and confirm regioselectivity against the 2-benzyl isomer.
A. Synthesis Protocol
-
Reagents: Indole (1.0 equiv), Benzyl Bromide (1.1 equiv),
(5 mol%). -
Conditions: Toluene,
, 4 hours. -
Workup: Quench with water, extract EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc 9:1).
B. Analytical Data Comparison (Experimental)
| Signal | 3-Benzylindole (Target) | 2-Benzylindole (Alternative) | Mechanistic Reason |
| Ring Proton | C2-H: | C3-H: | C3 is more electron-rich; C3-H is shielded (upfield). C2 is adjacent to N, deshielded.[5] |
| Substituent | Minimal difference; unreliable for assignment. | ||
| HMBC ( | Correlation to C2 ( | Correlation to C3 ( | The Critical Check: C3 carbon is significantly upfield (100-110 ppm) compared to C2 (120-125 ppm). |
C. HMBC Visualization
The diagram below details the specific atom-to-atom correlations required to pass the "Bridgehead Test."
Figure 2: Key HMBC correlations for a 3-substituted indole. The substituent protons must correlate to the bridgehead C3a.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles).
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644.
-
Reich, H. J. (2023).[6] Structure Determination Using NMR: Heterocyclic Compounds. University of Wisconsin-Madison.
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Properties of Methyl 3-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of methyl 3-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the frequent absence of readily available spectroscopic data for novel or specialized compounds, this document serves as a practical, comparative tool. It benchmarks the expected spectral characteristics of the title compound against structurally related and more extensively studied indole derivatives. By examining the electronic effects of substituents on the indole chromophore, we can project the absorption profile of methyl 3-methoxy-1H-indole-2-carboxylate and understand its behavior in different solvent environments.
The Indole Chromophore and the Influence of Substituents: A Theoretical Overview
The characteristic UV-Vis absorption spectrum of the indole ring system arises from π → π* electronic transitions within the aromatic bicyclic structure. Typically, indole exhibits two main absorption bands: a strong band around 200-220 nm and a weaker, broader band with fine structure between 260 and 290 nm. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring.
Substituents can perturb the electronic distribution within the indole system, leading to shifts in the absorption maxima (λmax). These shifts are categorized as:
-
Bathochromic shift (Red shift): A shift to a longer wavelength, typically caused by electron-donating groups (auxochromes) or an extension of the conjugated system.
-
Hypsochromic shift (Blue shift): A shift to a shorter wavelength.
-
Hyperchromic effect: An increase in molar absorptivity (ε).
-
Hypochromic effect: A decrease in molar absorptivity.
The methoxy (-OCH₃) group at the 3-position and the methyl carboxylate (-COOCH₃) group at the 2-position of the indole ring in the title compound are expected to significantly influence its UV-Vis spectrum. The methoxy group is a strong electron-donating group, which is anticipated to cause a bathochromic shift in the absorption bands of the parent indole chromophore. The methyl carboxylate group, being an electron-withdrawing group, will also interact with the π-electron system, further modifying the absorption profile.
Comparative Analysis of UV-Vis Absorption Properties
The following table summarizes the UV-Vis absorption data for selected indole derivatives in methanol, a common polar protic solvent for UV-Vis spectroscopy.
| Compound | Structure | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) | Reference(s) |
| Indole | ~216 | ~39,800 | ~270 | ~6,300 | [1] | |
| Indole-2-carboxylic acid | ~215 | ~25,100 | ~285 | ~10,000 | [2] | |
| 5-Methoxy-1H-indole-2-carboxylic acid | ~220 | ~28,200 | ~295 | ~15,800 | [3] | |
| 3-Methylindole (Skatole) | ~222 | ~31,600 | ~280 | ~5,600 | [1] | |
| Methyl 3-methoxy-1H-indole-2-carboxylate (Estimated) | ~225 | ~27,000 | ~290 | ~12,000 | - |
Discussion of Comparative Data:
-
Indole serves as our baseline, with its characteristic absorption bands.
-
Indole-2-carboxylic acid shows a slight hypsochromic shift in the first band and a bathochromic shift in the second band compared to indole, along with a significant hyperchromic effect in the second band. This is due to the electron-withdrawing nature of the carboxylic acid group at the 2-position.
-
5-Methoxy-1H-indole-2-carboxylic acid demonstrates the effect of an electron-donating methoxy group on the benzene ring portion of the indole nucleus. As expected, this results in a bathochromic shift for both absorption bands compared to indole-2-carboxylic acid.
-
3-Methylindole (Skatole) provides insight into the effect of a simple electron-donating alkyl group at the 3-position. The methyl group causes a slight bathochromic shift compared to indole.[1]
Estimated Properties of Methyl 3-methoxy-1H-indole-2-carboxylate:
Based on the trends observed, we can estimate the UV-Vis absorption properties of methyl 3-methoxy-1H-indole-2-carboxylate. The presence of the electron-donating methoxy group at the 3-position is expected to induce a bathochromic shift relative to indole-2-carboxylic acid. The methyl ester at the 2-position will have a similar electronic effect to the carboxylic acid. Therefore, we predict the primary absorption band to be around 225 nm and the secondary, longer-wavelength band to be in the region of 290 nm, with molar absorptivity values comparable to or slightly higher than those of indole-2-carboxylic acid.
The Influence of Solvent Polarity
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule, particularly for polar compounds like indole derivatives.[4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.
-
Polar Solvents: In polar solvents, such as methanol or water, hydrogen bonding and dipole-dipole interactions can stabilize both the ground and excited states. The extent of stabilization can differ, leading to shifts in the absorption maxima. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift.
-
Non-Polar Solvents: In non-polar solvents, such as hexane or cyclohexane, solute-solvent interactions are weaker. The spectrum in a non-polar solvent is often considered to be closer to the gas-phase spectrum and may exhibit more resolved fine structure.
For methyl 3-methoxy-1H-indole-2-carboxylate, it is anticipated that increasing the solvent polarity will result in a slight bathochromic shift of the main absorption bands. Researchers should consider the intended application and the relevant solvent environment when acquiring and interpreting UV-Vis data.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of an indole derivative like methyl 3-methoxy-1H-indole-2-carboxylate.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the sample in a given solvent.
Materials and Equipment:
-
Methyl 3-methoxy-1H-indole-2-carboxylate (or other indole derivative)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Experimental Workflow:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 1-5 mg of methyl 3-methoxy-1H-indole-2-carboxylate using an analytical balance.
-
Quantitatively transfer the weighed compound to a 50 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen spectroscopic grade solvent (e.g., methanol).
-
Once fully dissolved, fill the flask to the mark with the solvent. This is your stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of at least three working solutions of different concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 for optimal accuracy.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used for the analysis.
-
Place the cuvette in the reference and sample holders and run a baseline correction.
-
-
Absorbance Measurement:
-
Empty the sample cuvette and rinse it with the least concentrated working solution before filling it with the same solution.
-
Place the sample cuvette in the sample holder and record the UV-Vis spectrum.
-
Repeat this step for all the prepared working solutions, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
Create a plot of absorbance at a chosen λmax versus the concentration of the working solutions.
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L).
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb). Since the path length (b) is typically 1 cm, the slope is equal to the molar absorptivity.
-
Electronic Transitions in the Indole Chromophore
The UV-Vis absorption bands in indole derivatives correspond to specific electronic transitions between molecular orbitals. The two principal transitions are the ¹Lₐ and ¹Lₑ states.
Caption: Simplified diagram of electronic transitions in the indole chromophore.
The relative energies of these transitions, and thus the positions of the absorption bands, are influenced by the electronic properties of the substituents. Electron-donating groups, like the methoxy group, tend to raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap for excitation and a bathochromic shift.
Conclusion
While direct experimental data for methyl 3-methoxy-1H-indole-2-carboxylate remains elusive in publicly accessible literature, a comprehensive understanding of its UV-Vis absorption properties can be achieved through a comparative analysis with structurally related indole derivatives. The presence of an electron-donating methoxy group at the 3-position and an electron-withdrawing methyl carboxylate group at the 2-position suggests that the compound will exhibit characteristic indole absorption bands with significant bathochromic shifts compared to the parent indole. This guide provides a robust framework for researchers to estimate the spectral properties of this and similar compounds, design appropriate experimental protocols for its characterization, and interpret the resulting data within the context of established spectroscopic principles.
References
- Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from [Link]
-
Bąkowicz, J., Polak, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
- Tanimoto, H., Kyogaku, S., Otsuki, A., & Tomohiro, T. (2024). Synthesis of Naphthalimide Azocarboxylates Showing Turn-On Fluorescence by Substitution Reaction with Sulfinates. Chemistry – An Asian Journal, e202400269.
-
ResearchGate. (n.d.). UV absoerption spectra of indolyl-2-carboxylic acid. Retrieved from [Link]
- Al-Shammari, M. B., Al-Ayed, A. S., & El-Tohamy, S. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-substitutedthiophene Dyes. Egyptian Journal of Chemistry, 64(7), 3569-3574.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Andonovski, B. S. (1999). Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. (Doctoral dissertation).
-
NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
